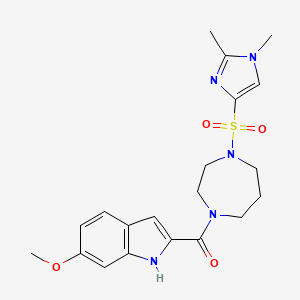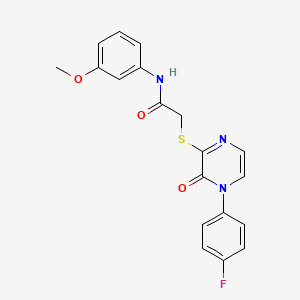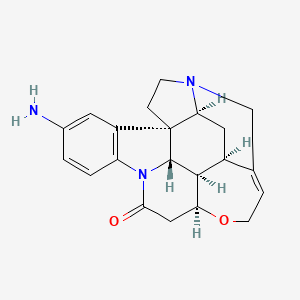
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
This compound is structurally related to various synthesized derivatives that have been studied for their antibacterial and antimicrobial properties. Research indicates that similar compounds exhibit promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, and also against mycobacteria. For example, derivatives of thioxothiazolidinones have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against mycobacteria, suggesting potential utility in treating infections caused by these pathogens (Krátký, Vinšová, & Stolaříková, 2017). Another study on 2-thioxo-4-thiazolidinones and bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones reported their in vitro antimicrobial activity, indicating their potential as antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Anticancer Research
Compounds with a thioxothiazolidinone backbone have been investigated for their potential anticancer activities. Novel thioxothiazolidin-4-one derivatives have shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models, demonstrating the potential for anticancer therapy. This suggests that derivatives of the original compound could be explored for anticancer applications, especially concerning their ability to inhibit tumor cell proliferation and angiogenesis (Chandrappa et al., 2010).
Synthesis and Structural Studies
The chemical structure and synthesis methods for related compounds have been extensively studied, with findings indicating the diverse chemical modifications possible on the thioxothiazolidinone core. These modifications can significantly alter the biological activity of these compounds, providing a basis for designing new molecules with targeted biological properties. Studies focusing on the synthesis, characterization, and structural analysis of these compounds contribute to a deeper understanding of their potential applications and the mechanisms behind their biological activities (Delgado et al., 2005).
Propriétés
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(2,4-dinitroanilino)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O7S2/c1-28-14-5-3-4-10(16(14)29-2)8-15-17(23)20(18(30)31-15)19-12-7-6-11(21(24)25)9-13(12)22(26)27/h3-9,19H,1-2H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXADNQXEJLQED-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2,3-dimethoxybenzylidene)-3-((2,4-dinitrophenyl)amino)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)





![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

